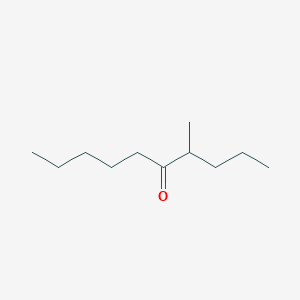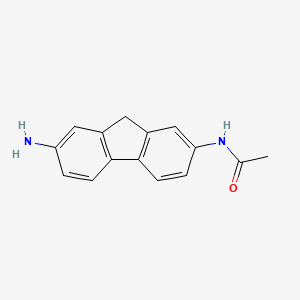
4,4'-(4-Methylpentane-2,2-diyl)bis(2-methylphenol)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-(4-Methylpentane-2,2-diyl)bis(2-methylphenol) is a chemical compound with the molecular formula C18H22O2 and a molecular weight of 270.3661 g/mol . This compound is also known by several other names, including 2,2-(4-Hydroxyphenyl)-4-methylpentane and 4,4’-Isobutylethylidenediphenol . It is a bisphenol derivative, which means it contains two phenol groups connected by a central carbon atom.
Méthodes De Préparation
The synthesis of 4,4’-(4-Methylpentane-2,2-diyl)bis(2-methylphenol) typically involves the reaction of phenol with isobutylene in the presence of an acid catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the formation of the desired product . Industrial production methods may vary, but they generally follow similar principles, utilizing large-scale reactors and optimized conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
4,4’-(4-Methylpentane-2,2-diyl)bis(2-methylphenol) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert it to more saturated compounds.
Substitution: The phenolic hydroxyl groups can participate in substitution reactions, such as esterification or etherification.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids or bases for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
4,4’-(4-Methylpentane-2,2-diyl)bis(2-methylphenol) has several scientific research applications:
Mécanisme D'action
The mechanism of action of 4,4’-(4-Methylpentane-2,2-diyl)bis(2-methylphenol) involves its interaction with various molecular targets. In biological systems, it can bind to estrogen receptors, mimicking the effects of natural hormones and potentially disrupting endocrine function . The pathways involved include the activation or inhibition of gene expression related to hormone-responsive elements.
Comparaison Avec Des Composés Similaires
4,4’-(4-Methylpentane-2,2-diyl)bis(2-methylphenol) is unique among bisphenol compounds due to its specific structure and properties. Similar compounds include:
Bisphenol A (BPA): Widely used in the production of plastics and resins, but with more pronounced endocrine-disrupting effects.
Bisphenol S (BPS): Used as a BPA substitute, with similar applications but different chemical properties.
Bisphenol F (BPF): Another BPA alternative, used in various industrial applications.
Each of these compounds has distinct chemical and physical properties, influencing their suitability for different applications and their potential health and environmental impacts.
Propriétés
Numéro CAS |
50628-55-2 |
|---|---|
Formule moléculaire |
C20H26O2 |
Poids moléculaire |
298.4 g/mol |
Nom IUPAC |
4-[2-(4-hydroxy-3-methylphenyl)-4-methylpentan-2-yl]-2-methylphenol |
InChI |
InChI=1S/C20H26O2/c1-13(2)12-20(5,16-6-8-18(21)14(3)10-16)17-7-9-19(22)15(4)11-17/h6-11,13,21-22H,12H2,1-5H3 |
Clé InChI |
RRTAHSFLJWLXKL-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)C(C)(CC(C)C)C2=CC(=C(C=C2)O)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6,7,8,9-Tetrachloro-1,4-dioxaspiro[4.4]nona-6,8-diene](/img/structure/B11964723.png)

![methyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-(2-chloro-6-fluorobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11964727.png)
![N'-[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11964742.png)


![2-amino-4-{5-chloro-2-[(4-chlorobenzyl)oxy]phenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B11964757.png)
![Methyl (2E)-7-methyl-3-oxo-2-(4-propoxybenzylidene)-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11964758.png)


![(4E)-5-(4-tert-butylphenyl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione](/img/structure/B11964764.png)
![4-bromo-2-{(E)-[(6-ethoxy-1,3-benzothiazol-2-yl)imino]methyl}phenol](/img/structure/B11964772.png)
![ethyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-7-methyl-2-(4-nitrobenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11964786.png)
![5-(Diethylamino)-2-((E)-{[3-(2-methylphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]imino}methyl)phenol](/img/structure/B11964801.png)
